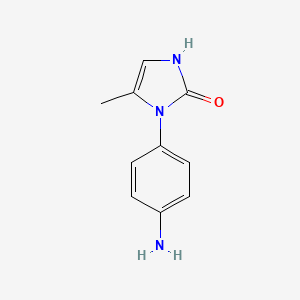
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazolone ring substituted with an aminophenyl group and a methyl group, making it a versatile molecule for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
The synthesis of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitroaniline and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolone compounds.
Substitution: The aminophenyl group allows for substitution reactions with various electrophiles, leading to the formation of substituted imidazolone derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. This binding can inhibit or activate the target, depending on the nature of the interaction.
Pathways Involved: The compound affects various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways are being studied to understand its potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
1-(4-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and 1,3,5-tris(4-aminophenyl)benzene share structural similarities but differ in their chemical properties and applications.
Uniqueness: The presence of the imidazolone ring and the specific substitution pattern in this compound imparts unique reactivity and binding properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
3-(4-aminophenyl)-4-methyl-1H-imidazol-2-one |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,14) |
InChI-Schlüssel |
SKOGZOYUUDQNLK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)N1C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


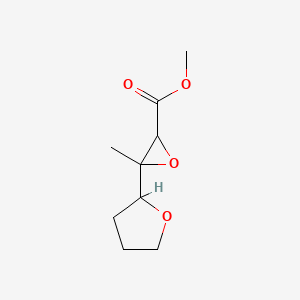
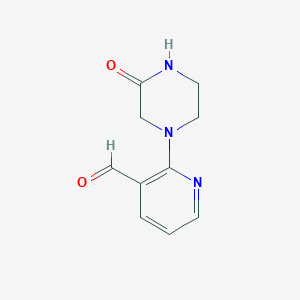


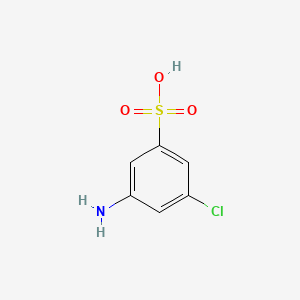
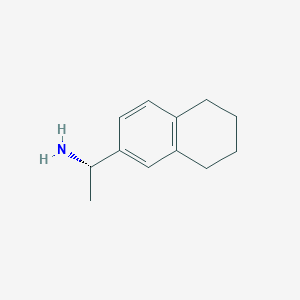

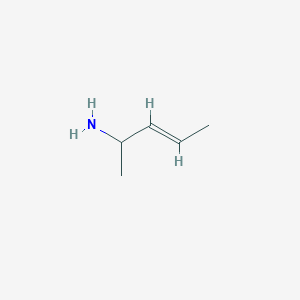
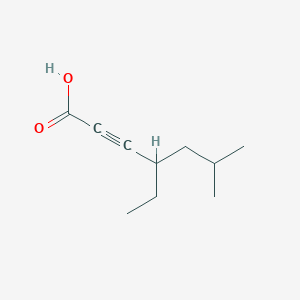
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
![tert-butyl N-(1-{[(2S)-pyrrolidin-2-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B13170430.png)
![2-[(3-Chloro-4-methylphenyl)methyl]oxirane](/img/structure/B13170444.png)
![Methyl 3'-methylspiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13170447.png)

